molecular formula C14H11BrN2O2S B596166 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-75-8

5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B596166
CAS No.: 1227270-75-8
M. Wt: 351.218
InChI Key: XGYSPTNPFYEGIN-UHFFFAOYSA-N
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Description

“5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic compound. It contains a pyrrolopyridine core, which is a bicyclic system with a pyridine (a six-membered ring with two double bonds and one nitrogen atom) fused to a pyrrole (a five-membered ring with one double bond and one nitrogen atom). The compound also has a bromine atom attached at the 5-position, a methyl group at the 6-position, and a phenylsulfonyl group at the 1-position .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting from simpler building blocks. One possible route could involve a Suzuki-Miyaura coupling, a widely-used reaction in organic chemistry that creates carbon-carbon bonds using a palladium catalyst . The exact synthetic route would depend on the available starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The pyrrolopyridine core provides a rigid, planar structure that could participate in pi-stacking interactions. The bromine atom is a heavy, polarizable atom that could be involved in halogen bonding or other non-covalent interactions. The phenylsulfonyl group is a bulky, electron-withdrawing group that could have significant effects on the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The bromine atom could potentially be replaced by other groups in a nucleophilic substitution reaction. The phenylsulfonyl group could potentially be reduced to a phenyl group. The pyrrolopyridine core might also undergo various transformations depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the bromine atom and the phenylsulfonyl group suggests that it would be relatively heavy and quite polar. It might have a relatively high boiling point and be soluble in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. If it’s intended to be a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants present .

Future Directions

The study and application of such complex organic compounds are active areas of research in chemistry. Future work could involve exploring new synthetic routes, studying the compound’s reactivity under various conditions, or investigating its potential uses in fields like medicinal chemistry or materials science .

Properties

IUPAC Name

1-(benzenesulfonyl)-5-bromo-6-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c1-10-13(15)9-11-7-8-17(14(11)16-10)20(18,19)12-5-3-2-4-6-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYSPTNPFYEGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CN(C2=N1)S(=O)(=O)C3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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